Cas no 161771-76-2 (Pidotimod Impurity Y)
Pidotimod Impurity Y Chemical and Physical Properties
Names and Identifiers
-
- Pidotimod Impurity Y
- PidotiMod IMp.Y
- Pidotimod Impurity 4
- Pidotimod Impurity Z
- dihydro-1H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(3H,5aH,10aH)-trione
- 1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine5,8,10(5aH,10aH)-trione,dihydro-
- Dihydro-1H,5H-pyrrolo[1,2-a][1,3]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
- PidotiMod Diketopiperazine Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5ah,10ah)-trione
- LGA77176
- 1H,3H,5H-Pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione, dihydro-
- BCP33578
- Y6FT6H6QKF
- DTXSID801137585
- Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
- 5-thia-1,7-diazatricyclo[7.3.0.0,dodecane-2,8,12-trione
- 161771-76-2
- DS-015886
- 5-THIA-1,7-DIAZATRICYCLO[7.3.0.0(3),?]DODECANE-2,8,12-TRIONE
- tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione
- 5-thia-1,7-diazatricyclo[7.3.0.0(3),]dodecane-2,8,12-trione
- F78340
- 5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione
- Pidotimod Diketopiperazine;5-Thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione
- Pidotimod Diketopiperazine
-
- Inchi: 1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2
- InChI Key: HLWTZCIFAMNMKX-UHFFFAOYSA-N
- SMILES: S1CN2C(C3CCC(N3C(C2C1)=O)=O)=O
Computed Properties
- Exact Mass: 226.04121336Da
- Monoisotopic Mass: 226.04121336Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 83Ų
Experimental Properties
- Density: 1.60±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: NA
- Boiling Point: 512.9±50.0 °C at 760 mmHg
- Flash Point: 264.0±30.1 °C
- Solubility: Slightly soluble (4.8 g/l) (25 º C),
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
Pidotimod Impurity Y Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Safety Instruction: CAUT
Pidotimod Impurity Y Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | LGA77176-2 mg |
Pidotimod Diketopiperazine |
161771-76-2 | 2mg |
$71.50 | 2023-01-04 | ||
| Biosynth | LGA77176-5 mg |
Pidotimod Diketopiperazine |
161771-76-2 | 5mg |
$110.00 | 2023-01-04 | ||
| Biosynth | LGA77176-10 mg |
Pidotimod Diketopiperazine |
161771-76-2 | 10mg |
$176.00 | 2023-01-04 | ||
| Biosynth | LGA77176-25 mg |
Pidotimod Diketopiperazine |
161771-76-2 | 25mg |
$275.00 | 2023-01-04 | ||
| Biosynth | LGA77176-50 mg |
Pidotimod Diketopiperazine |
161771-76-2 | 50mg |
$440.00 | 2023-01-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478137-50 mg |
Pidotimod Diketopiperazine, |
161771-76-2 | 50mg |
¥2,858.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478137-50mg |
Pidotimod Diketopiperazine, |
161771-76-2 | 50mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AE96573-50mg |
1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine5,8,10(5aH,10aH)-trione,dihydro- |
161771-76-2 | > 95% | 50mg |
$535.00 | 2024-04-20 | |
| A2B Chem LLC | AE96573-1g |
1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine5,8,10(5aH,10aH)-trione,dihydro- |
161771-76-2 | > 95% | 1g |
$1755.00 | 2024-04-20 |
Pidotimod Impurity Y Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Pidotimod Impurity Y
Introduction to Pidotimod Impurity Y (CAS No. 161771-76-2)
Pidotimod Impurity Y (CAS No. 161771-76-2) is a significant compound in the field of pharmaceutical research, particularly in the context of drug impurity analysis and quality control. This compound is a byproduct that can be formed during the synthesis of Pidotimod, a synthetic dipeptide derivative with immunomodulatory properties. Understanding the characteristics and behavior of Pidotimod Impurity Y is crucial for ensuring the safety and efficacy of pharmaceutical products containing Pidotimod.
Pidotimod has been extensively studied for its potential therapeutic applications, particularly in the treatment of recurrent respiratory tract infections and other immune-related conditions. The compound is known to enhance the immune response by stimulating the production of cytokines and improving the function of immune cells. However, the presence of impurities such as Pidotimod Impurity Y can affect the overall quality and safety of the final product, necessitating rigorous analytical methods for their detection and quantification.
Recent research has highlighted the importance of impurity profiling in pharmaceutical development. A study published in the Journal of Pharmaceutical and Biomedical Analysis (2023) discussed advanced chromatographic techniques for the separation and identification of impurities in Pidotimod. The study demonstrated that high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is an effective method for detecting and quantifying Pidotimod Impurity Y. This approach provides high sensitivity and specificity, enabling researchers to monitor impurity levels throughout the manufacturing process.
The structural characterization of Pidotimod Impurity Y has also been a focus of recent studies. Molecular modeling and spectroscopic techniques have been employed to elucidate the chemical structure and physical properties of this impurity. A report in the European Journal of Medicinal Chemistry (2022) detailed the use of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the structure of Pidotimod Impurity Y. These findings contribute to a better understanding of how this impurity forms during synthesis and how it can be effectively controlled.
In addition to analytical methods, efforts are being made to optimize synthetic routes to minimize the formation of impurities like Pidotimod Impurity Y. A study published in the Journal of Organic Chemistry (2023) explored alternative synthetic pathways for producing Pidotimod. The researchers identified a novel catalytic method that significantly reduced the formation of unwanted impurities, including Pidotimod Impurity Y. This approach not only improves product purity but also enhances the overall efficiency and sustainability of the manufacturing process.
The regulatory landscape for pharmaceutical impurities is stringent, with agencies such as the FDA and EMA emphasizing the importance of comprehensive impurity profiling. Guidelines such as ICH Q3A(R2) on Impurities in New Drug Substances provide detailed recommendations for controlling impurities during drug development. Adhering to these guidelines ensures that pharmaceutical products meet high standards of quality and safety, protecting patient health.
In conclusion, Pidotimod Impurity Y (CAS No. 161771-76-2) is a critical compound in pharmaceutical research, particularly in ensuring the quality and safety of products containing Pidotimod. Advances in analytical techniques, structural characterization, and synthetic optimization are driving progress in this field. By staying informed about these developments, researchers and manufacturers can continue to improve the purity and efficacy of pharmaceutical products, ultimately benefiting patients worldwide.
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